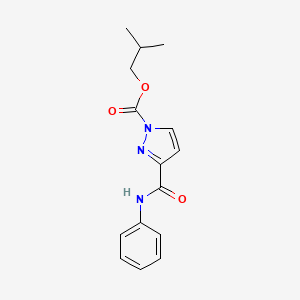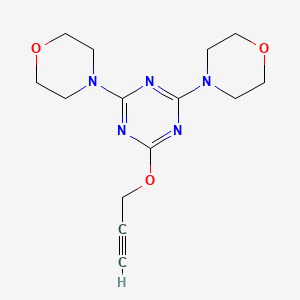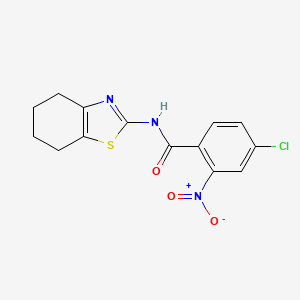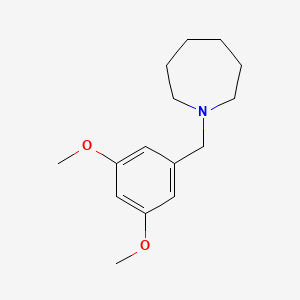![molecular formula C20H21NO3 B5832875 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)
2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The ethoxyphenyl group is a common substituent in organic chemistry, composed of a phenyl group, where one hydrogen atom is substituted by an ethoxy group (–O–CH2CH3) .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, and a nitrogen atom replacing one of the carbon atoms . The ethoxyphenyl group consists of a six-membered carbon ring (phenyl group) attached to an ethoxy group .Chemical Reactions Analysis
Pyrrole undergoes electrophilic substitution reactions more readily than benzene, and these reactions normally occur at the 2-position . The reactions of ethoxyphenyl compounds would depend on the specific compound and conditions .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid that is sparingly soluble in water but dissolves in ethanol and ether . The physical and chemical properties of ethoxyphenyl compounds would depend on the specific compound .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Semiconductors
The compound’s unique structure makes it an excellent candidate for organic field-effect transistors (OFETs) and other electronic devices. Researchers have synthesized derivatives based on the diketopyrrolopyrrole (DPP) core, such as 2,5-dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP(3HT)₂) . Key features include:
Photovoltaics and Solar Cells
DPP derivatives, including Oprea1_368693, have been explored for use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Their solution processability and favorable optoelectronic properties make them attractive materials for efficient energy conversion .
Materials Science and Nanotechnology
The compound’s well-defined molecular weight and high purity allow for precise engineering of its properties. Researchers have investigated its use in nanomaterials, thin films, and nanostructured devices .
Operations Research (OR) Applications
Okay, this one is a bit different! 😄 While not directly related to the compound itself, OR applications are essential in decision-making fields. If you’re interested in optimizing processes, logistics, or resource allocation, consider exploring OR methodologies .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-24-16-11-9-15(10-12-16)21-13(2)19-17(22)7-6-8-18(23-4)20(19)14(21)3/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPASLBKPXDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)



![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)




